molecular formula C18H20N2O3S B5754905 methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate

methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate

Cat. No. B5754905
M. Wt: 344.4 g/mol
InChI Key: JYIDHZIOJAWQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of phenylacetate and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.

Mechanism of Action

The mechanism of action of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in scientific research, particularly in the field of cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. This could lead to the development of more targeted and effective anticancer therapies. Another direction is to explore the potential applications of the compound in other areas, such as drug development and the treatment of other diseases. Overall, the research on this compound is an exciting and promising area of study that has the potential to lead to significant advancements in the field of medicine.

Synthesis Methods

The synthesis of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-methoxybenzylamine with carbon disulfide to form the thioamide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential in preventing the growth and spread of cancer.

properties

IUPAC Name

methyl 2-[4-[(2-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-6-4-3-5-14(16)12-19-18(24)20-15-9-7-13(8-10-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDHZIOJAWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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